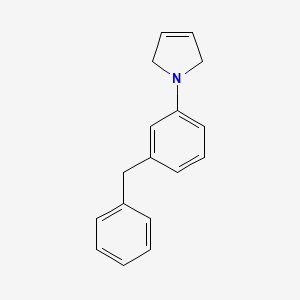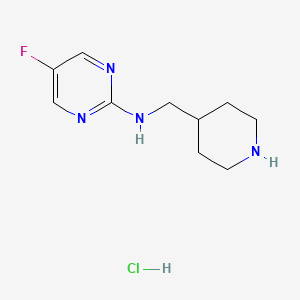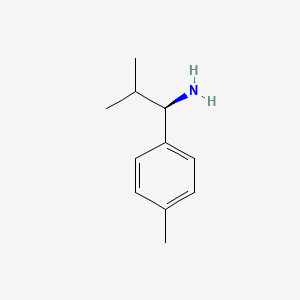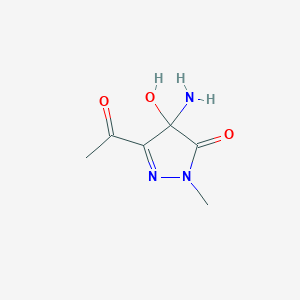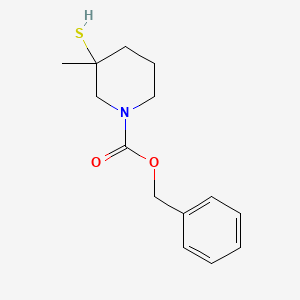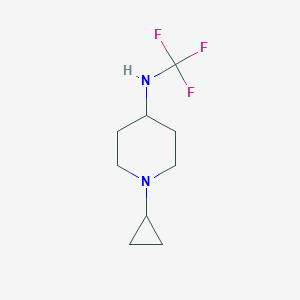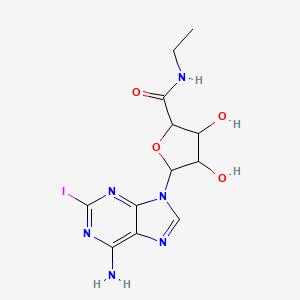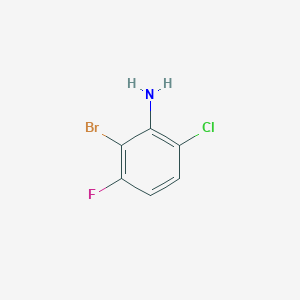
2-Bromo-6-chloro-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-3-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring, along with an amino group. It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-6-chloro-3-fluoroaniline typically involves multi-step synthesis. One common method starts with 2-fluoroaniline, which undergoes bromination and chlorination reactions. The process can be summarized as follows:
Bromination: 2-Fluoroaniline is dissolved in sulfuric acid and heated to 180-200°C. Hydrogen bromide and hydrogen peroxide are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.
Desulfonation: The intermediate is dissolved in anisole, and sulfuric acid is added dropwise.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions to increase yield and reduce waste. For example, using anisole as a solvent during the desulfonation step helps reduce the reaction temperature and energy consumption, making the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
2-Bromo-6-chloro-3-fluoroaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-bromo-6-chloro-3-fluorophenol can be formed.
Oxidation Products: Oxidation can yield compounds like 2-bromo-6-chloro-3-fluoronitrobenzene.
Reduction Products: Reduction can produce derivatives like this compound.
Applications De Recherche Scientifique
2-Bromo-6-chloro-3-fluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
2-Bromo-6-chloro-3-fluoroaniline can be compared with other halogenated anilines, such as:
2-Bromo-6-fluoroaniline: Lacks the chlorine atom, which may affect its reactivity and applications.
2-Chloro-3-fluoroaniline: Lacks the bromine atom, leading to different chemical properties and uses.
2-Bromo-4-chloro-6-fluoroaniline: Has a different substitution pattern, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic applications.
Propriétés
Formule moléculaire |
C6H4BrClFN |
|---|---|
Poids moléculaire |
224.46 g/mol |
Nom IUPAC |
2-bromo-6-chloro-3-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,10H2 |
Clé InChI |
WWLCUBOFUIHLCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



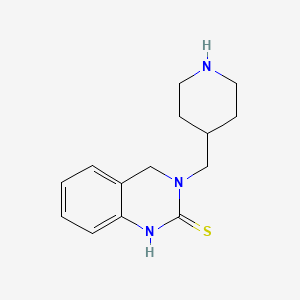
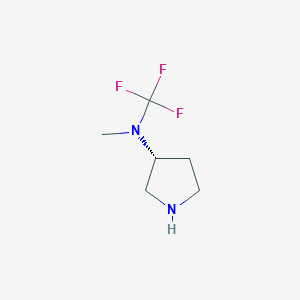
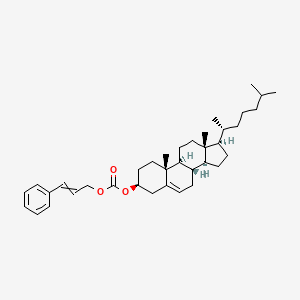
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
